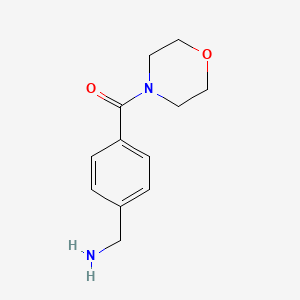

4-(Morpholinocarbonyl)benzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Morpholinocarbonyl)benzylamine is an organic compound with the molecular formula C12H16N2O2 It consists of a benzylamine moiety attached to a morpholinocarbonyl group

Analyse Biochimique

Biochemical Properties

4-(Morpholinocarbonyl)benzylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aminophosphonate compounds, which are known for their bioactive properties . The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the enzymes and proteins involved.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the phosphorylation processes within cells, thereby altering the activity of various signaling molecules . Additionally, it has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects. Studies have reported threshold effects, where the compound’s activity significantly changes beyond a certain dosage . High doses of this compound have been associated with cellular toxicity and metabolic disturbances.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, it has been shown to affect the activity of enzymes involved in phosphorylation processes, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for cellular energy production and overall metabolic function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can influence its biochemical activity and effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biochemical activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholinocarbonyl)benzylamine typically involves the reaction of benzylamine with morpholine-4-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Morpholinocarbonyl)benzylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of benzaldehyde derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of various substituted benzylamine derivatives.

Applications De Recherche Scientifique

4-(Morpholinocarbonyl)benzylamine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(Morpholinocarbonyl)benzylamine involves its interaction with specific molecular targets. The benzylamine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The morpholinocarbonyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzylamine: A simpler compound with a benzyl group attached to an amine.

Morpholine: A cyclic amine with a similar structure to the morpholinocarbonyl group.

4-(Aminomethyl)phenyl]methanone: A compound with a similar benzylamine structure but different functional groups.

Uniqueness

4-(Morpholinocarbonyl)benzylamine is unique due to the presence of both the benzylamine and morpholinocarbonyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Activité Biologique

4-(Morpholinocarbonyl)benzylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : C₁₂H₁₆N₂O₂

- CAS Number : 923138-47-0

- Structure : The compound features a morpholine ring attached to a benzylamine moiety, which is significant for its biological interactions.

This compound is believed to exert its biological effects through various mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. This can lead to altered metabolic pathways and cellular processes.

- Receptor Binding : It has the potential to bind to receptors involved in neurotransmission and other signaling pathways, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects on certain bacterial strains, potentially making it a candidate for antibiotic development.

- Antitumor Properties : There is evidence that it may inhibit cancer cell proliferation, particularly in models of human cancers such as glioblastoma and cervical carcinoma.

- Neuroprotective Effects : Given its structural similarity to known neuroactive compounds, it may have potential in treating central nervous system disorders.

Case Studies and Experimental Data

-

Antimicrobial Studies

- In vitro assays demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- These findings suggest a promising role in combating bacterial infections, particularly those resistant to conventional antibiotics.

-

Antitumor Activity

- A study evaluated the effect of the compound on U-87 MG (human glioblastoma) cells. Results indicated a dose-dependent decrease in cell viability with an IC₅₀ value of approximately 25 µM.

- Flow cytometry analysis revealed that treatment with the compound increased apoptosis rates among cancer cells, indicating its potential as an anticancer agent.

-

Neuroprotective Potential

- Research involving neuronal cell lines exposed to oxidative stress showed that this compound could significantly reduce cell death compared to untreated controls.

- The mechanism appears to involve the modulation of reactive oxygen species (ROS), suggesting possible applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Primary Activity |

|---|---|---|

| 4-(Aminomethyl)benzamide | Benzamide derivative | Antiviral (Ebola virus inhibitors) |

| 4-Benzoylamino-N-(prop-2-yn-1-yl)benzamide | Benzamide derivative | miR-21 inhibitor for cancer therapy |

| 2-(Piperazin-1-yl)isonicotinonitrile | Isonicotinonitrile derivative | Antibacterial and antitumor |

Propriétés

IUPAC Name |

[4-(aminomethyl)phenyl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCQITIOVQUUQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.